molecular formula C7H6BrIZn B1648702 Bromozinc(1+);1-iodo-3-methanidylbenzene

Bromozinc(1+);1-iodo-3-methanidylbenzene

Cat. No.: B1648702
M. Wt: 362.3 g/mol
InChI Key: DCCZNZGZHLJILI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bromozinc(1+);1-iodo-3-methanidylbenzene is an organozinc compound comprising a bromozinc(1+) cation (ZnBr⁺) and a 1-iodo-3-methanidylbenzene anion. The bromozinc(1+) cation is a zinc ion in the +1 oxidation state coordinated with a bromide ion, which is less common than the typical +2 oxidation state for zinc . The organic anion features a benzene ring substituted with iodine (para to the methanidyl group) and a methanidyl (CH₂⁻) group at the 3-position.

Properties

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

IUPAC Name

bromozinc(1+);1-iodo-3-methanidylbenzene

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

DCCZNZGZHLJILI-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)I.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=CC=C1)I.[Zn+]Br

Origin of Product

United States

Comparison with Similar Compounds

Bromozinc(1+) Derivatives with Aromatic Anions

  • Reactivity: The electron-withdrawing ester group enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions. Applications: Used as a precursor in catalytic cross-coupling for pharmaceuticals or polymers .
  • Bromozinc(1+);1-iodo-3-methanidylbenzene :

    • Structure : Substituted with iodine (electron-rich) and methanidyl (nucleophilic CH₂⁻).
    • Reactivity : Likely participates in nucleophilic aromatic substitution or transmetalation reactions. The iodine substituent may facilitate Ullmann-type couplings .

Bromozinc(1+) Derivatives with Aliphatic Anions

  • Bromozinc(1+) 4-cyanobutan-1-ide (CAS 226570-68-9): Structure: Aliphatic chain with a nitrile (-CN) group. Reactivity: The nitrile group enables participation in nucleophilic additions (e.g., Strecker synthesis) or coordination to transition metals. Applications: Potential use in coordination chemistry or as a nitrile precursor in organic synthesis .
  • Bromozinc(1+)2-methanidylpropane (CAS 126403-67-6): Structure: Short aliphatic chain with a methanidyl group. Reactivity: Simpler structure may favor rapid transmetalation in catalytic cycles. Applications: Likely employed in alkylation reactions or as a zinc reagent in organometallic synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity Highlights Potential Applications
This compound Not available C₇H₆BrIZn Iodobenzene, CH₂⁻ Nucleophilic substitution, coupling Organometallic catalysis, synthesis
Bromozinc(1+);4-(ethoxycarbonyl)benzenide Not available C₉H₈BrO₂Zn Ester (COOEt) Suzuki-Miyaura coupling Pharmaceutical intermediates
Bromozinc(1+) 4-cyanobutan-1-ide 226570-68-9 C₅H₈BrNZn Nitrile (-CN) Nucleophilic addition, coordination Coordination chemistry, nitrile synthesis
Bromozinc(1+)2-methanidylpropane 126403-67-6 C₄H₉BrZn Aliphatic CH₂⁻ Transmetalation, alkylation Alkylation reactions, catalysis

Key Research Findings and Trends

Oxidation State Effects : Bromozinc(1+) compounds exhibit distinct coordination behavior compared to Zn²⁺ complexes. The +1 state may stabilize low-coordination geometries, enhancing reactivity in certain catalytic cycles .

Substituent Influence :

  • Electron-withdrawing groups (e.g., -CN, -COOEt) increase electrophilicity, favoring cross-coupling reactions .
  • Bulky substituents (e.g., iodine in the target compound) may slow reactivity but improve selectivity in coupling reactions .

Solubility Trends : Aromatic derivatives (e.g., iodobenzene-based) are likely less polar and more soluble in organic solvents (e.g., THF, ethers) than aliphatic analogs.

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